Lipophilicity Differentiation: XLogP3 2.8 vs. Clinically Validated Sulfonylurea Glipizide (XLogP 2.26)
The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.54 log units higher than glipizide (XLogP 2.26) [1][2]. This difference translates to an approximately 3.5-fold higher predicted octanol-water partition coefficient, indicating greater lipophilicity. The increased logP may confer enhanced passive membrane permeability relative to glipizide, a property relevant for CNS-penetrant or intracellular target screening libraries where glipizide's lower logP limits distribution [1][2]. No quantitative permeability data (PAMPA, Caco-2) were identified for this specific compound in the peer-reviewed literature as of the search date.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | Glipizide: XLogP = 2.26 (IUPHAR/BPS); Gliclazide: LogP ~1.63 (PubChem); Tolazamide: LogP ~2.69 |
| Quantified Difference | ΔXLogP = +0.54 vs. glipizide; ΔXLogP ≈ +1.17 vs. gliclazide; ΔXLogP ≈ +0.11 vs. tolazamide |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity relative to glipizide predicts different tissue distribution and membrane partitioning, directly impacting suitability for screens requiring intracellular or CNS target access.
- [1] PubChem CID 3759668. XLogP3-AA = 2.8. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Glipizide: XLogP 2.26, MW 445.18. View Source
